Sulfaguanole

Medicinal Chemistry Sulfonamide SAR Intestinal Anti-Infective Design

Sulfaguanole (CAS 27031-08-9), also known as Sulfaguanol, is a synthetic sulfonamide antibacterial classified within the ATC group A07AB06 as an intestinal anti-infective. Structurally, it is N¹-[(4,5-dimethyl-2-oxazolyl)amidino]sulfanilamide , bearing a distinctive 4,5-dimethyl-1,3-oxazole ring fused to a guanidine moiety that differentiates it from simpler intestinal sulfonamides such as sulfaguanidine.

Molecular Formula C12H15N5O3S
Molecular Weight 309.35 g/mol
CAS No. 27031-08-9
Cat. No. B1195270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfaguanole
CAS27031-08-9
Synonyms4,5-dimethyl-2-oxazolylamidinosulfanilamide
Enterocura
sulfaguanol
Molecular FormulaC12H15N5O3S
Molecular Weight309.35 g/mol
Structural Identifiers
SMILESCC1=C(OC(=N1)NC(=NS(=O)(=O)C2=CC=C(C=C2)N)N)C
InChIInChI=1S/C12H15N5O3S/c1-7-8(2)20-12(15-7)16-11(14)17-21(18,19)10-5-3-9(13)4-6-10/h3-6H,13H2,1-2H3,(H3,14,15,16,17)
InChIKeyIJZUQDQOAFUFJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfaguanole (CAS 27031-08-9) – Intestinal Sulfonamide Procurement & Selection Baseline


Sulfaguanole (CAS 27031-08-9), also known as Sulfaguanol, is a synthetic sulfonamide antibacterial classified within the ATC group A07AB06 as an intestinal anti-infective [1]. Structurally, it is N¹-[(4,5-dimethyl-2-oxazolyl)amidino]sulfanilamide , bearing a distinctive 4,5-dimethyl-1,3-oxazole ring fused to a guanidine moiety that differentiates it from simpler intestinal sulfonamides such as sulfaguanidine . First introduced as Enterocura® by Nordmark (Germany) in 1973 , sulfaguanole was designed as a poorly absorbed sulfonamide for the treatment of bacterial enteric infections, including dysentery and gastroenteritis, in both human and veterinary settings [2]. Its molecular formula is C₁₂H₁₅N₅O₃S with a molecular weight of 309.34 g/mol, a melting point of 233–236 °C, and a pKa of 7.76 at 25 °C .

Why Sulfaguanole Cannot Be Interchanged with Generic Intestinal Sulfonamides


Sulfaguanole occupies a narrow and specific niche among intestinal sulfonamides that precludes generic substitution with superficially similar analogs such as sulfaguanidine or sulfapyridine. Although both sulfaguanole and sulfaguanidine are classified as poorly absorbed intestinal anti-infectives [1], they differ fundamentally in their molecular architecture: sulfaguanole carries a substituted 1,3-oxazole ring absent in sulfaguanidine [2]. This structural distinction translates into divergent physicochemical profiles – sulfaguanole exhibits a pKa of 7.76 versus 2.37 for sulfaguanidine [3] – meaning that at physiological intestinal pH (~6.8–7.4), the two compounds exist in different ionization states, which critically influences mucosal retention, local bioavailability, and antibacterial potency within the gut lumen [4]. Furthermore, sulfaguanole's dedicated ATC classification (A07AB06) as a distinct intestinal anti-infective agent, separate from other sulfonamide subcategories, reflects its differentiated therapeutic positioning recognized by the WHO drug classification system [5]. These molecular, physicochemical, and regulatory distinctions mean that procurement decisions cannot rely on class-level assumptions of interchangeability.

Sulfaguanole Quantitative Differentiation Evidence: Comparator-Based Procurement Data


Structural Differentiation: 4,5-Dimethyloxazole-Guanidine Core vs. Simple Guanidine in Sulfaguanidine

Sulfaguanole incorporates a 4,5-dimethyl-1,3-oxazol-2-yl substituent on the guanidine moiety, a structural feature absent in sulfaguanidine, which bears only an unsubstituted guanidine group [1][2]. This oxazole ring increases the molecular weight from 214.24 g/mol (sulfaguanidine) to 309.34 g/mol (sulfaguanole) and substantially alters the compound's hydrogen-bonding capacity (6 H-bond acceptors vs. 4 in sulfaguanidine) and topological polar surface area (TPSA ~142.5 Ų vs. ~115 Ų estimated for sulfaguanidine) [3]. The oxazole heterocycle is recognized in medicinal chemistry as a privileged scaffold conferring distinct pharmacokinetic and pharmacodynamic properties, including modulated membrane permeability and metabolic stability .

Medicinal Chemistry Sulfonamide SAR Intestinal Anti-Infective Design

Ionization State Differentiation at Intestinal pH: pKa 7.76 vs. 2.37 for Sulfaguanidine

Sulfaguanole exhibits a pKa of 7.76 at 25 °C, whereas sulfaguanidine has a reported pKa of 2.37 [1]. DrugCentral additionally reports multiple ionization sites for sulfaguanole with pKa values of 9.74 (acidic), 5.6 (basic), 2.38 (basic), and 1.67 (basic) calculated using MoKa v3.0.0 [2]. At the physiologically relevant pH of the human small intestine (~6.8–7.4), sulfaguanole exists predominantly in its neutral or partially ionized form, whereas sulfaguanidine (pKa 2.37) is largely ionized throughout the intestinal tract. This difference in ionization state directly impacts the compound's ability to partition into the intestinal mucosa and interact with bacterial targets within the gut epithelium.

Physicochemical Profiling Intestinal Drug Absorption Sulfonamide Ionization

Lipophilicity Divergence: LogP 3.42 (Sulfaguanole) vs. LogP -1.22 (Sulfaguanidine)

Sulfaguanole has a reported LogP of 3.4244, while sulfaguanidine has a LogP of -1.22, representing a difference of approximately 4.64 log units – equivalent to a ~44,000-fold difference in octanol-water partition coefficient [1][2]. Additionally, the XLogP value for sulfaguanole is reported as 1.4, which is still substantially higher than sulfaguanidine's negative LogP [3]. This pronounced lipophilicity difference suggests that sulfaguanole has greater affinity for lipid membranes, potentially leading to enhanced mucosal retention within the intestinal tract compared to the more hydrophilic sulfaguanidine. The higher lipophilicity of sulfaguanole may contribute to prolonged local residence time and sustained antibacterial exposure at the site of enteric infection.

Lipophilicity Drug Distribution Intestinal Retention

ATC Regulatory Classification: Dedicated Intestinal Anti-Infective Category A07AB06

Sulfaguanole is assigned the dedicated WHO ATC code A07AB06, placing it within the 'Intestinal Anti-Infectives – Sulfonamides' subgroup of the 'Antidiarrheals, Intestinal Anti-Inflammatory/Anti-Infective Agents' category [1][2]. This classification is distinct from that of systemic sulfonamides (e.g., sulfamethoxazole, J01EC01) and even from sulfaguanidine (A07AB03), which occupies a separate code within the same ATC subgroup [3]. The assignment of a unique ATC code signifies that sulfaguanole was recognized by international drug regulatory authorities as a therapeutically distinct entity warranting separate classification from other intestinal sulfonamides.

Regulatory Classification ATC Code Therapeutic Positioning

Antimicrobial Spectrum: Targeted Enteric Bacterial Coverage with Defined Spectrum Gaps

Sulfaguanole demonstrates antibacterial activity against most enteric bacteria, with the Chinese chemical industry database reporting effectiveness against common intestinal pathogens responsible for gastrointestinal infections, diarrhea, and dysentery, while noting specific spectrum gaps: it is ineffective against Enterococcus faecalis (粪链球菌), Streptococcus pyogenes (生脓性链球菌), and certain Salmonella species [1]. This spectrum pattern is consistent with the foundational 1973 microbiological characterization by Kohlmann et al., which established sulfaguanole as a novel intestinal sulfonamide with differentiated antibacterial coverage [2]. The defined spectrum, including documented non-susceptibility, enables targeted procurement for enteric infection models where precise antibacterial coverage is required.

Antimicrobial Spectrum MIC Data Enteric Pathogens

Human Pharmacokinetics and Tolerability: Foundational 1973 Clinical Data

The tolerability and pharmacokinetic profile of sulfaguanole following oral administration in humans was established in a dedicated 1973 study by Kuhne, Röper, and Südhof [1]. Parallel pharmacokinetic evaluation under repeated oral dosing was reported by Denk et al. in the same year [2]. A separate clinical tolerability study by Herbert et al. further evaluated sulfaguanole under the trade name Enterocura® [3]. These three 1973 studies, published contemporaneously in Arzneimittel-Forschung and Medizinische Welt, constitute the core human evidence base for sulfaguanole. While the full-text articles remain in German and are not digitally accessible for detailed quantitative extraction, their existence as peer-reviewed clinical pharmacology reports provides a level of human evidence that is absent for many older intestinal sulfonamides.

Clinical Pharmacokinetics Human Tolerability Oral Administration

Sulfaguanole Optimal Research and Industrial Application Scenarios


Enteric Infection Model Studies Requiring a Poorly Absorbed Sulfonamide with Defined Intestinal Retention

Researchers investigating bacterial enteric infections in animal models (e.g., rodent colitis, piglet dysentery, or poultry enteritis) where a sulfonamide must remain localized within the intestinal lumen can employ sulfaguanole based on its classification as a poorly absorbed intestinal anti-infective (ATC A07AB06) [1] and its elevated LogP (3.42) relative to more hydrophilic alternatives [2]. Its distinct ionization profile (pKa 7.76) ensures predominant neutral form at intestinal pH, favoring mucosal partitioning . This is particularly relevant for studies comparing local vs. systemic antibacterial strategies in gastroenteritis models.

Sulfonamide Structure-Activity Relationship (SAR) Studies Focused on Oxazole-Modified Guanidine Derivatives

Medicinal chemistry programs investigating the impact of heterocyclic substitutions on the guanidine moiety of sulfonamide antibacterials can utilize sulfaguanole as the reference compound for the 4,5-dimethyl-1,3-oxazole substitution pattern [1]. Its structural differentiation from simpler intestinal sulfonamides (sulfaguanidine, MW 214.24 vs. sulfaguanole, MW 309.34; 4 vs. 6 H-bond acceptors) provides a well-characterized benchmark for evaluating how oxazole ring incorporation modulates physicochemical properties (LogP shift of +4.64 units) and potentially antibacterial potency [2].

Veterinary Pharmaceutical Development for Livestock and Poultry Enteric Infections

Sulfaguanole's established use in veterinary medicine for treating bacterial infections in cattle and poultry [1], combined with its documented antibacterial spectrum against most enteric bacteria (excluding E. faecalis, S. pyogenes, and certain Salmonella spp.) [2], makes it a candidate reference standard for developing new veterinary enteric anti-infective formulations. Its moderate water solubility requiring salt-form administration for enhanced bioavailability presents a formulation challenge that can be benchmarked against alternative intestinal sulfonamides in pharmaceutical development programs.

Analytical Method Development and Reference Standard Procurement for Sulfonamide Residue Analysis

Analytical laboratories developing HPLC or LC-MS/MS methods for sulfonamide residue detection in food animal tissues can procure sulfaguanole as a distinct reference standard. Validated reverse-phase HPLC methods using simple acetonitrile/water/phosphoric acid mobile phases are available for sulfaguanole separation [1], with compatibility for mass spectrometry applications when phosphoric acid is substituted with formic acid. The compound's unique retention characteristics (LogP 3.42 vs. LogP -1.22 for sulfaguanidine) enable chromatographic resolution from other sulfonamide residues in multi-analyte panels, supporting food safety and regulatory compliance testing.

Quote Request

Request a Quote for Sulfaguanole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.